molecular formula C16H12N6O2S2 B2746116 2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole CAS No. 1203046-41-6

2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole

Cat. No. B2746116
CAS RN: 1203046-41-6
M. Wt: 384.43
InChI Key: LZGPOXDURSXXMQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a useful research compound. Its molecular formula is C16H12N6O2S2 and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activities

Compounds related to "2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole" have been studied for their potent antioxidant and anticancer properties. Specifically, triazolo-thiadiazoles have demonstrated significant cytotoxic effects on hepatocellular carcinoma cell lines, such as HepG2, indicating their potential as anticancer agents. These compounds exhibited dose-dependent cytotoxicity, with low IC50 values suggesting high potency compared to standard drugs like doxorubicin. The mechanisms of action include inhibition of cell growth and induction of apoptosis, confirmed through chromatin condensation studies and flow cytometric analysis (D. Sunil et al., 2010).

Antimicrobial Activities

Another research direction involves the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and related compounds for antimicrobial applications. These compounds have shown promising results against various bacterial and fungal strains. Notably, certain derivatives exhibited marked inhibition of bacterial and fungal growth, comparable to standard antimicrobial agents. This suggests the potential of these compounds in developing new antimicrobial therapies (C. Sanjeeva Reddy et al., 2010).

Synthesis and Characterization

The synthesis and structural characterization of related compounds provide foundational knowledge for further exploration of their biological activities. Studies involving X-ray crystallography, NMR, MS, and IR techniques have elucidated the structures of these compounds, facilitating a deeper understanding of their chemical properties and potential applications in pharmaceuticals and materials science (Heng-Shan Dong et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,2,4-triazole and thiazole moieties, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The mode of action of this compound is likely to involve specific interactions with its target receptors due to the hydrogen bond accepting and donating characteristics of its core structure . This allows the compound to form specific interactions with different target receptors, which can lead to changes in the function of these targets and result in the observed pharmacological effects .

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to its target receptors .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of pharmacological activities reported for similar compounds . These effects can include changes in cellular signaling, enzyme activity, and gene expression, among others, leading to the observed therapeutic effects .

properties

IUPAC Name

2-methyl-4-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S2/c1-10-17-12(8-25-10)9-26-16-19-18-15-6-5-14(20-21(15)16)11-3-2-4-13(7-11)22(23)24/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGPOXDURSXXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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